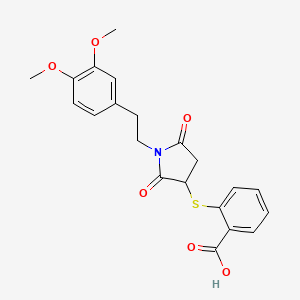

2-((1-(3,4-Dimethoxyphenethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

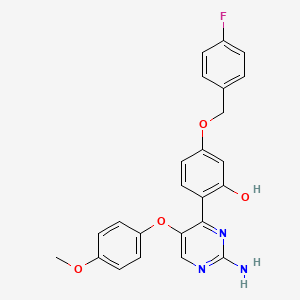

The compound "2-((1-(3,4-Dimethoxyphenethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid" is a structurally complex molecule that features a pyrrolidine dione core, a dimethoxyphenethyl group, and a thio benzoic acid moiety. This compound is not directly mentioned in the provided papers, but related structures and functionalities are discussed, which can help infer some of its properties and synthesis methods.

Synthesis Analysis

The synthesis of related compounds often involves the fusion of different moieties through condensation reactions, as seen in the synthesis of 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid, which is achieved by hydrogenation of a precursor available from the fusion of anthranilic acid with citraconic anhydride . Similarly, the synthesis of our compound of interest might involve the condensation of a dimethoxyphenethyl derivative with a pyrrolidine dione precursor, followed by the introduction of a thio benzoic acid group.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic techniques and X-ray diffraction . For our compound, we can expect that the pyrrolidine dione core would contribute to the rigidity of the molecule, while the dimethoxyphenethyl group might introduce some flexibility. The thio benzoic acid moiety could potentially engage in hydrogen bonding and other non-covalent interactions, influencing the compound's crystal packing and stability.

Chemical Reactions Analysis

The reactivity of the compound would likely be influenced by the presence of the pyrrolidine dione and thio benzoic acid functionalities. These groups can participate in various chemical reactions, such as nucleophilic substitutions or condensation reactions. The dimethoxyphenethyl group might also undergo electrophilic aromatic substitution reactions under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. For instance, the presence of the pyrrolidine dione core is known to impact the acidity and reactivity of benzoic acid derivatives . The dimethoxy groups could affect the solubility and electronic properties of the molecule, as seen in other dimethoxy-substituted benzoic acids . The thio benzoic acid moiety might introduce additional electronic effects and influence the compound's photophysical properties, as sulfur-containing heterocycles often do .

Wissenschaftliche Forschungsanwendungen

Hepatic Peroxisome Proliferation

Research on hypolipidemic compounds structurally different from clofibrate, including those with benzoic acid derivatives, has shown their role in inducing hepatic peroxisome proliferation in liver cells of rats and mice. This process is associated with elevated liver catalase activity, suggesting implications for studies on lipid metabolism and liver function (Reddy & Krishnakantha, 1975).

Lanthanide-based Coordination Polymers

Compounds featuring aromatic carboxylic acids have been utilized to support lanthanide coordination compounds, which have notable photophysical properties. These properties include efficient light harvesting and luminescence, relevant for materials science, particularly in developing photoluminescent materials (Sivakumar et al., 2011).

Catalysis of O2-Based Oxidations

Research involving coordination networks with benzoic acid-terminated ligands highlights their potential in catalyzing aerobic oxidations. These findings are crucial for chemical synthesis and environmental applications, where selective oxidation processes are needed (Han & Hill, 2007).

Antioxidant Properties

Studies on the synthesis of new compounds with antioxidant activities, including those derived from dimethoxyphenyl groups, emphasize their potential in pharmacological and biochemical research. Such compounds have been evaluated for their ability to inhibit oxidative stress, suggesting uses in developing therapeutics (Dovbnya et al., 2022).

Photovoltaic Studies

Research into dicopper(I) complexes incorporating acetylide-functionalized pyridinyl-based ligands, akin to benzoic acid derivatives, has explored their utility in dye-sensitized solar cells. These studies contribute to the development of new materials for renewable energy applications (Jayapal et al., 2018).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6S/c1-27-15-8-7-13(11-16(15)28-2)9-10-22-19(23)12-18(20(22)24)29-17-6-4-3-5-14(17)21(25)26/h3-8,11,18H,9-10,12H2,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZAPKBGNBWNSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-S-(2-((3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B3016873.png)

![N-(5-chloro-2-methylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3016879.png)

![7-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3016880.png)

![Ethyl 2-[2-(6-chloropyridine-2-amido)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B3016881.png)

![7-(3-chloro-4-methylphenyl)-2-(tetrahydrofuran-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3016883.png)

![1-(2-Fluorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3016885.png)

![N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide](/img/structure/B3016887.png)

![Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B3016888.png)

![N-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-ylprop-2-enamide](/img/structure/B3016890.png)